N-(4-((2,6-difluorobenzyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(4-((2,6-difluorobenzyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2,6-difluorobenzyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the pyrazole derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Attachment of the 2,6-difluorobenzyl group: This can be done through nucleophilic substitution reactions, where the pyrazole carboxamide is reacted with 2,6-difluorobenzyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield methoxybenzoic acid, while reduction of the carboxamide group could produce the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its structural features that may interact with biological targets.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-((2,6-difluorobenzyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((2,6-dichlorobenzyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- N-(4-((2,6-difluorobenzyl)carbamoyl)phenyl)-3-ethoxy-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
N-(4-((2,6-difluorobenzyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to the specific combination of functional groups and the presence of the 2,6-difluorobenzyl moiety, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[4-[(2,6-difluorophenyl)methylcarbamoyl]phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O3/c1-26-11-15(20(25-26)29-2)19(28)24-13-8-6-12(7-9-13)18(27)23-10-14-16(21)4-3-5-17(14)22/h3-9,11H,10H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJJNTQFHRELSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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